Glycyphyllin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19253-17-9 |
|---|---|
Molecular Formula |
C21H24O9 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H24O9/c1-10-18(26)19(27)20(28)21(29-10)30-16-9-13(23)8-15(25)17(16)14(24)7-4-11-2-5-12(22)6-3-11/h2-3,5-6,8-10,18-23,25-28H,4,7H2,1H3/t10-,18-,19+,20+,21-/m0/s1 |
InChI Key |
GLLUYNRFPAMGQR-PPNXFBDMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of Glycyphyllin
Botanical Sources and Phytogeography
The distribution of glycyphyllin in the plant kingdom is not widespread, making its primary botanical sources significant in the field of phytochemistry.
The principal and most well-documented source of this compound is Smilax glyciphylla, a climbing vine native to eastern Australia. researchgate.netnih.gov Commonly known as sweet sarsaparilla, this plant is prevalent in rainforest, sclerophyll forest, and woodland habitats, primarily in coastal regions. nih.govwikipedia.org
S. glyciphylla is an evergreen, dioecious climber with distinctive three-veined, lanceolate leaves that are glaucous on the underside. wikipedia.org The leaves, stems, and flowers of the plant contain this compound, which imparts a notable bitter-sweet or licorice-like flavor to the leaves. wikipedia.orgindigenousplantsforhealth.com Research has confirmed that Smilax glyciphylla is a particularly rich source of this dihydrochalcone (B1670589). researchgate.netnih.gov Scientific investigations have led to the isolation of several related compounds from its leaves, including this compound A, B, and C. scispace.commatilda.science this compound A, the first of these to be identified, was initially isolated as early as 1886. indigenousplantsforhealth.com
Table 1: Botanical Profile of Smilax glyciphylla
| Feature | Description |
|---|---|
| Scientific Name | Smilax glyciphylla Sm. |
| Common Name | Sweet Sarsaparilla, Native Sarsaparilla, Sweet Tea |
| Family | Smilacaceae |
| Native Range | Eastern Australia |
| Habitat | Widespread in rainforest, sclerophyll forest, and woodland. wikipedia.org |
| Plant Part | Leaves, stems, and flowers contain this compound. wikipedia.org |
While S. glyciphylla is the most prominent source, this compound and its related dihydrochalcones are not exclusive to this species. Their presence has been identified in a variety of other plants, indicating a degree of distributional variability.
For instance, dihydrochalcones such as phlorizin (B1677692), which is structurally related to this compound, are found in the root-bark of apple, cherry, and plum trees. archive.org this compound itself has been isolated from other species, including Lithocarpus litseifolius (sweet tea) and plants within the Symplocos genus. hebmu.edu.cn This demonstrates that the biosynthesis of this particular compound occurs across different plant families.
Furthermore, variability can be observed within the Smilax genus itself. Studies have revealed minor quantitative differences in the polyphenolic profiles among different populations of the same Smilax species. researchgate.net The isolation of multiple forms of this compound (A, B, and C) from S. glyciphylla also points to metabolic diversity within a single species. scispace.com
Table 2: Documented Botanical Sources of this compound and Related Dihydrochalcones
| Plant Species | Compound(s) | Family | Reference(s) |
|---|---|---|---|
| Smilax glyciphylla | This compound (A, B, C) | Smilacaceae | wikipedia.orgscispace.com |
| Malus sp. (Apple) | Phlorizin | Rosaceae | archive.org |
| Prunus sp. (Cherry, Plum) | Phlorizin | Rosaceae | archive.org |
| Lithocarpus litseifolius | Trilobatin, Phlorizin | Fagaceae | hebmu.edu.cn |
| Symplocos lancifolia | This compound, Trilobatin | Symplocaceae | hebmu.edu.cn |
Smilax glyciphylla (Sweet Sarsaparilla) as a Primary Source.
Ethnobotanical Significance and Traditional Knowledge Systems
The history of this compound is deeply rooted in its use in traditional practices, which ultimately guided its scientific discovery.
The leaves of S. glyciphylla have a long history of use by the Indigenous peoples of Australia. wikipedia.orgindigigrow.com.au Following European settlement, it became one of the first native plants to be adopted by the colonists for medicinal purposes. lucidcentral.org Its sweet-tasting leaves were widely gathered and brewed into a beverage known as "sweet tea." austplants.com.au
This tea was valued not only as a pleasant substitute for more costly conventional tea but also as a therapeutic agent. wikipedia.org In the early days of the Port Jackson colony, it was used to treat scurvy, coughs, and other chest complaints. wikipedia.orgaustplants.com.au A letter written by Dennis Considen, a surgeon on the First Fleet, in November 1788, notes that "sweet tea" was recommended and commonly used by marines and convicts as a potent antiscorbutic. wikipedia.org Throughout the 19th century, decoctions of S. glyciphylla were commercially traded by herbalists in Sydney as a general tonic. wikipedia.orgaustplants.com.au
The well-established ethnobotanical record of S. glyciphylla was instrumental in directing scientific inquiry towards the plant. Its historical reputation as "sweet tea" and its characteristic sweet flavor strongly suggested the presence of potent sweetening compounds. wikipedia.orghebmu.edu.cn This traditional knowledge prompted chemists to investigate the plant's constituents, leading directly to the isolation of this compound in the 19th century. indigenousplantsforhealth.comhebmu.edu.cn
More recent scientific research has also been guided by the plant's traditional medicinal uses. The historical application of S. glyciphylla as a tonic and therapeutic agent spurred studies into its pharmacological properties. nih.govlucidcentral.org Investigations into the antioxidant activity of the plant's extracts confirmed that it is rich in phenolic compounds, which include the various forms of this compound. nih.govscispace.com This modern research validates the ethnobotanical significance of S. glyciphylla and highlights how traditional knowledge can provide a crucial foundation for the discovery and characterization of novel chemical compounds. scispace.com
Structural Elucidation and Chemical Classification of Glycyphyllin
Classification as a Dihydrochalcone (B1670589) Glycoside
Glycyphyllin is classified as a dihydrochalcone glycoside. hebmu.edu.cnresearchgate.netslideshare.net This classification stems from its chemical structure, which consists of a dihydrochalcone core linked to a sugar moiety. Dihydrochalcones are a type of flavonoid, a class of secondary metabolites found in plants. naturalproducts.netnaturalproducts.net The core structure is characterized by two aromatic rings joined by a three-carbon bridge that is saturated, distinguishing it from the unsaturated bridge of chalcones. The presence of a glycosidic bond, which links a carbohydrate to the dihydrochalcone structure, makes it a glycoside. slideshare.netnaturalproducts.net this compound is specifically a dihydrochalcone rhamnopyranoside. indigenousplantsforhealth.com
Glycosidic Linkage Characterization: Phloretin-2'-α-L-rhamnose Structure
The specific structure of this compound has been identified as phloretin-2'-O-α-L-rhamnoside. nih.govebi.ac.uktandfonline.com This means the aglycone part of the molecule is phloretin (B1677691). nih.govebi.ac.uk The sugar component is L-rhamnose, a deoxy sugar. ebi.ac.uktandfonline.com The linkage between the phloretin and the rhamnose occurs at the 2'-hydroxyl group of the phloretin molecule. nih.govtandfonline.com The "α" designation refers to the stereochemistry of the anomeric carbon in the rhamnose sugar, indicating the orientation of the glycosidic bond. ebi.ac.uknih.govwikipedia.org This specific α-L-rhamnoside linkage is a key feature of this compound's chemical identity. nih.govebi.ac.uk
Identification and Structural Characterization of this compound Analogues and Derivatives
Several analogues and derivatives of this compound have been identified, primarily from the leaves of Smilax glyciphylla. indigenousplantsforhealth.comfigshare.comresearchgate.net
This compound A
This compound A is considered the principal sweet component isolated from Smilax glyciphylla. indigenousplantsforhealth.comfigshare.comresearchgate.net Its structure has been confirmed as phloretin-2'-O-α-L-rhamnoside, the compound most commonly referred to simply as this compound. figshare.comresearchgate.net
This compound B
This compound B is a newly identified dihydrochalcone rhamnopyranoside also isolated from Smilax glyciphylla. figshare.comresearchgate.netacs.org
This compound C
Similar to this compound B, this compound C is another novel dihydrochalcone rhamnopyranoside discovered in the ethanolic extract of Smilax glyciphylla leaves. figshare.comresearchgate.netacs.org
Relationship to Phloretin and Phloridzin
This compound is structurally related to both phloretin and phloridzin. hebmu.edu.cnnih.gov
Phloretin : This compound is the aglycone (non-sugar) part of both this compound and phloridzin. nih.govebi.ac.ukzfin.org Phloretin itself is a dihydrochalcone. indigenousplantsforhealth.com
Phloridzin : Phloridzin is another well-known dihydrochalcone glycoside, specifically phloretin-2'-O-β-D-glucoside. tandfonline.comrsc.org The key difference between this compound and phloridzin lies in the sugar moiety and the stereochemistry of the glycosidic bond. This compound has an α-L-rhamnoside, while phloridzin has a β-D-glucoside. tandfonline.comrsc.org Both share the same phloretin aglycone. hebmu.edu.cnrsc.org
Compound Information
| Compound Name | Classification | Key Structural Features | Relationship |
| This compound | Dihydrochalcone Glycoside | Phloretin-2'-O-α-L-rhamnoside | Aglycone is phloretin |
| This compound A | Dihydrochalcone Rhamnopyranoside | Same as this compound | The principal sweet component |
| This compound B | Dihydrochalcone Rhamnopyranoside | Analogue of this compound | Isolated from the same source |
| This compound C | Dihydrochalcone Rhamnopyranoside | Analogue of this compound | Isolated from the same source |
| Phloretin | Dihydrochalcone | Aglycone of this compound and Phloridzin | The core non-sugar structure |
| Phloridzin | Dihydrochalcone Glycoside | Phloretin-2'-O-β-D-glucoside | Shares phloretin aglycone with this compound |
Biosynthesis of Glycyphyllin
Proposed Shikimate-Isoprenoid Hybrid Biosynthetic Pathway
The core structure of glycyphyllin is the dihydrochalcone (B1670589) aglycone, phloretin (B1677691). The biosynthesis of this phenolic structure originates from the shikimate pathway , a fundamental metabolic route in plants and microorganisms responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net This pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), both products of primary metabolism, into chorismate, a critical branch-point metabolite. nih.gov
From chorismate, the pathway leads to the formation of L-phenylalanine, the primary precursor for the vast array of phenylpropanoid compounds, including flavonoids and dihydrochalcones. mdpi.com The carbon skeleton of the phloretin aglycone is assembled via the phenylpropanoid pathway. This involves the condensation of one molecule of p-coumaroyl-CoA (derived from phenylalanine) with three molecules of malonyl-CoA. This process firmly places the origin of the aglycone within the shikimate and phenylpropanoid pathways.
While the term "shikimate-isoprenoid hybrid" has been used to describe the biosynthesis of certain natural products where a polyketide or shikimate-derived core is prenylated using building blocks from the isoprenoid (or terpenoid) pathway core.ac.uk, there is no direct evidence to suggest that the biosynthesis of this compound itself involves a hybridization with the isoprenoid pathway. The structure of this compound (phloretin-2'-O-α-L-rhamnoside) consists of the phloretin aglycone and a rhamnose sugar moiety. tandfonline.com Neither component is derived from isoprenoid precursors like isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP). nih.gov Therefore, the biosynthesis is more accurately described as originating from the shikimate pathway, leading into the phenylpropanoid and flavonoid biosynthetic routes, followed by a specific glycosylation event.
Enzymatic Components and Mechanistic Steps in Dihydrochalcone Glycoside Formation
The formation of a dihydrochalcone glycoside like this compound from its metabolic precursors is catalyzed by a series of specific enzymes. Key enzyme families involved are the Cytochrome P450 monooxygenases, which help form the aglycone, and the glycosyltransferases, which attach the sugar moiety.
Glycosylation is a crucial final step in the biosynthesis of many plant secondary metabolites, enhancing their solubility, stability, and biological activity. mdpi.com This reaction is catalyzed by glycosyltransferases (GTs) , a large and diverse family of enzymes. researchgate.netmdpi.com In the case of this compound, an O-glycosyltransferase (OGT) is responsible for attaching a rhamnose sugar to the 2'-hydroxyl group of the phloretin aglycone.
These enzymes belong to the UDP-dependent glycosyltransferase (UGT) superfamily, which utilizes nucleotide-activated sugars as donor substrates. mdpi.commdpi.com The specific reaction for this compound formation would involve a phloretin-specific OGT that uses UDP-L-rhamnose as the sugar donor to form a region- and stereo-specific O-glycosidic bond. The general mechanism is as follows:
Phloretin + UDP-L-rhamnose → this compound (Phloretin-2'-O-α-L-rhamnoside) + UDP
Plant UGTs often exhibit high regioselectivity, meaning they can target a specific hydroxyl group on an aglycone that possesses multiple potential glycosylation sites. acs.orgnih.gov For example, studies on the enzymatic glucosylation of phloretin have identified OGTs that selectively catalyze the formation of phloretin 2'-O-β-D-glucoside (phlorizin). rsc.orgiupac.org The synthesis of this compound would require a different, specific UGT capable of transferring L-rhamnose to that same 2'-position.
| Enzyme Type | Abbreviation | Function | Sugar Donor Example | Reference |
|---|---|---|---|---|
| UDP-dependent Glycosyltransferase | UGT | Catalyzes the transfer of a glycosyl moiety from a UDP-sugar to an acceptor molecule. | UDP-glucose, UDP-rhamnose | mdpi.commdpi.com |
| O-Glycosyltransferase | OGT | A specific type of UGT that forms an O-glycosidic bond with a hydroxyl group. | UDP-glucose | rsc.org |
| Flavonoid 7-O-glucosyltransferase | Sbaic7OGT | Enzyme from Scutellaria baicalensis that can glycosylate flavonoids and chalcones. | UDP-glucose | mdpi.com |
Before glycosylation can occur, the phloretin aglycone must be synthesized. Cytochrome P450-dependent monooxygenases (P450s) are a superfamily of heme-containing enzymes that play a critical role in the biosynthesis of flavonoids and other secondary metabolites. frontiersin.orgtandfonline.com They catalyze a wide range of NADPH- and O2-dependent hydroxylation and oxidation reactions. tandfonline.compnas.org
In the phenylpropanoid pathway leading to flavonoids, several steps are catalyzed by P450s:
Cinnamate 4-hydroxylase (C4H): A key P450 enzyme that catalyzes the hydroxylation of trans-cinnamate to form p-coumarate, a central intermediate required for all flavonoids. researchgate.net
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These P450 enzymes are responsible for determining the hydroxylation pattern of the B-ring of the flavonoid skeleton. pnas.orgnih.gov The specific activity of these enzymes is crucial for producing the diverse range of flavonoid structures seen in nature.
The synthesis of the phloretin backbone relies on these enzymes to create the correct hydroxylation pattern on the phenylpropanoid precursors before they are condensed by chalcone (B49325) synthase to form the initial chalcone structure. This chalcone is then reduced to a dihydrochalcone, phloretin, which becomes the substrate for the final glycosylation step.
Role of Glycosyltransferases in O-Glycosylation.
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is under tight genetic and molecular control. The expression of the genes encoding the necessary biosynthetic enzymes—from the shikimate pathway to the final glycosyltransferases—is highly regulated. wikipedia.org This regulation allows the plant to control the production of secondary metabolites in response to developmental cues and environmental stimuli. mdpi.com
Gene expression can be controlled at the transcriptional level, where the synthesis of messenger RNA (mRNA) from a DNA template is initiated or suppressed. wikipedia.org The promoter regions of biosynthetic genes contain specific DNA sequences known as cis-regulatory elements. These elements are recognized and bound by proteins called transcription factors (TFs), which can either activate or repress gene expression.
Several families of transcription factors, including MYB, bHLH, and WRKY , are known to regulate flavonoid and phenylpropanoid biosynthesis. mdpi.com Often, these TFs work together in a combinatorial fashion to fine-tune the expression of pathway genes. For example, the production of flavonoid compounds can be significantly increased in response to stresses like high light, nutrient deficiency, or pathogen attack, and this response is mediated by the upregulation of biosynthetic genes through the action of these TFs. nih.gov Phytohormones such as gibberellic acid and naphthalene (B1677914) acetic acid have also been shown to modulate the expression of genes involved in related biosynthetic pathways. nih.gov The coordinated expression of the entire suite of enzymes required for this compound synthesis is therefore likely managed by a complex gene regulatory network.
Biotechnological Approaches to this compound Production
The complexity of natural product biosynthesis often makes chemical synthesis challenging and extraction from plant sources inefficient. Biotechnological methods offer promising alternatives for the production of valuable compounds like dihydrochalcone glycosides. benthambooks.com
One successful strategy is the use of enzymatic cascade reactions . rsc.orgrsc.org This approach uses a combination of isolated enzymes in a one-pot reaction to synthesize the target molecule. For the production of dihydrochalcone glucosides, researchers have successfully coupled the action of a specific O-glycosyltransferase (OGT) with sucrose (B13894) synthase (SuSy). rsc.org
In this system:
Sucrose synthase (SuSy) uses inexpensive sucrose and a catalytic amount of UDP to generate the high-energy sugar donor, UDP-glucose.
The O-glycosyltransferase (OGT) then uses the continuously regenerated UDP-glucose to glycosylate the dihydrochalcone aglycone (e.g., phloretin).
Chemical Synthesis and Derivatization of Glycyphyllin and Its Analogues
Total Synthesis Methodologies
While glycyphyllin is a known natural product, a completed total synthesis has not been explicitly detailed in the scientific literature. core.ac.uk However, the strategies for assembling such a molecule are well-established within the field of carbohydrate and natural product chemistry. A total synthesis would involve the separate construction of the aglycone (phloretin) and the carbohydrate moiety (L-rhamnose), followed by their strategic coupling. scispace.comchemicals.co.uk The primary challenge lies in the stereocontrolled formation of the O-glycosidic bond connecting the two fragments. rsc.orgresearchgate.net
The synthesis of an O-glycoside like this compound requires careful strategic planning to address several key issues. rsc.org
Protecting Group Strategy: The multiple hydroxyl groups on both the phloretin (B1677691) aglycone and the rhamnose sugar must be selectively protected and deprotected. This prevents unwanted side reactions and directs the glycosylation to the correct position (the 2'-hydroxyl group of phloretin). The choice of protecting groups is critical, as they must be stable to various reaction conditions and removable without affecting the newly formed glycosidic linkage or other sensitive functional groups in the molecule. mdpi.com
Stereoselectivity: A crucial challenge is controlling the stereochemistry of the anomeric center to form the desired α-glycosidic linkage found in this compound. ebi.ac.uknih.gov The outcome of a glycosylation reaction can be influenced by the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. rsc.org The use of a participating group at the C2 position of the glycosyl donor is a common strategy to ensure a 1,2-trans glycosidic bond, although other methods are needed for 1,2-cis linkages. rsc.org
Glycosyl Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor (the activated sugar) and the glycosyl acceptor (the aglycone) must be fine-tuned. A highly reactive donor is needed to couple with a potentially hindered or less reactive hydroxyl group on the aglycone. Conversely, a donor that is too reactive may lead to side reactions or loss of stereocontrol. scholaris.ca
Post-Glycosylation Transformations: After the key glycosidic bond is formed, subsequent steps are often required to remove all protecting groups and potentially modify other parts of the molecule to yield the final natural product. rsc.org These final steps must be mild enough to avoid cleaving the acid-sensitive glycosidic bond. rsc.org
The formation of the O-glycosidic bond is the cornerstone of any total synthesis of this compound. Several powerful methods have been developed for this purpose. rsc.orgresearchgate.net The selection of a particular method depends on the specific structures of the aglycone and sugar.
| Glycosylation Method | Typical Glycosyl Donor | Activator/Promoter | Key Features |
| Koenigs-Knorr/Helferich | Glycosyl Halides (Bromides, Chlorides) | Silver or Mercury Salts | One of the oldest and most fundamental methods; often requires stoichiometric heavy metal salts. scholaris.ca |
| Trichloroacetimidate Method | Glycosyl Trichloroacetimidates | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Highly versatile and reactive donors; widely used for complex glycosides due to mild activation conditions. rsc.orgresearchgate.net |
| Thioglycoside Method | Thioglycosides | Thio-philic Promoters (e.g., NIS/TfOH, DMTST) | Donors are stable and can be activated under various conditions, allowing for armed-disarmed strategies in oligosaccharide synthesis. researchgate.net |
| Glycal Assembly | Glycals (Unsaturated Sugars) | Electrophilic Reagents (e.g., DMDO, I⁺) | Forms a 2-deoxy-2-iodo intermediate that can be further manipulated to install various functionalities. |
These methods rely on the activation of a glycosyl donor to generate a reactive electrophilic species at the anomeric center, which is then attacked by a hydroxyl group of the aglycone acceptor. rsc.org For this compound, a protected L-rhamnose derivative would be activated and reacted with a protected phloretin molecule.
Strategic Considerations in Glycoside Synthesis.
Semi-Synthesis Approaches for Structural Modifications
Semi-synthesis, which starts with a readily available natural product, is an efficient and practical approach to produce analogues and derivatives. chemicals.co.uk Given that this compound can be isolated from natural sources like Smilax glyciphylla, it serves as an ideal starting material for chemical modification to explore structure-activity relationships. researchgate.nethebmu.edu.cn This approach avoids the lengthy and often low-yielding process of total synthesis. chemicals.co.uk
The creation of derivative libraries involves systematically modifying the this compound structure to produce a collection of related compounds. These libraries are invaluable for high-throughput screening to identify molecules with enhanced or novel biological activities. google.com The design of such a library would focus on modifying the available functional groups on the this compound scaffold.
Potential Modification Sites on this compound:
Phenolic Hydroxyl Groups: The two free phenolic hydroxyl groups on the A-ring and the one on the B-ring of the phloretin aglycone are primary targets for modification.
Sugar Hydroxyl Groups: The three hydroxyl groups on the rhamnose moiety can be modified.
Entire Sugar Moiety: The rhamnose unit could be replaced with other sugars or cleaved entirely.
Methods for Generating Derivatives:
| Modification Type | Reagent/Reaction | Resulting Functional Group |
| Etherification | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base | Alkyl ethers |
| Esterification | Acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) | Esters |
| Acylation | Acylating agents | Acyl groups |
| Glycosylation | Activated sugars | Disaccharides or branched glycans |
By systematically applying these reactions, a diverse library of this compound analogues can be generated, as has been done for other complex natural products to improve their properties. mdpi.com
To expand the diversity of possible derivatives, novel chemical handles can be introduced into the this compound structure. These handles are functional groups that are not present in the parent molecule but allow for specific, subsequent chemical reactions (e.g., click chemistry, bioconjugation). nih.gov
Strategies for introducing such handles could be adapted from work on other complex glycosides. mdpi.comnih.gov For example, a terminal alkyne or an azide (B81097) group could be installed on one of the hydroxyl groups via an ether or ester linkage. This would allow the this compound derivative to be coupled to other molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. The introduction of fluorescent tags or bio-orthogonal reactive groups can also aid in studying the molecule's mechanism of action. nih.gov
Mechanistic Investigations of Glycyphyllin S Biological Activities
Molecular and Cellular Mechanisms of Action
Glycyphyllin, a dihydrochalcone (B1670589) glycoside, is a subject of scientific interest due to its potential biological activities. indigenousplantsforhealth.com Found as a principal sweet component in the Australian native plant Smilax glyciphylla, its mechanisms of action, particularly as an antioxidant, have been explored through various in vitro assays. researchgate.netresearchgate.net These studies primarily utilize extracts from S. glyciphylla, a plant known to be a rich source of this compound, to investigate its molecular and cellular effects. researchgate.net
The antioxidant properties of this compound are a significant area of investigation. The compound's potential to counteract oxidative stress is evaluated through several established chemical and biological assays. While pure this compound itself has been described as having weak antioxidant activity in some tests, extracts rich in this compound have demonstrated notable effects. researchgate.net It is theorized that this compound may be metabolized and adsorbed as phloretin (B1677691), a compound with known antioxidant properties. researchgate.net
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. nih.gov The ability of this compound-containing extracts to inhibit this process has been demonstrated. In one study, a hot water extract of Smilax glyciphylla showed significant inhibition of the peroxidation of phosphatidylcholine liposomes. researchgate.net The inhibitory effects were observed against peroxidation initiated by both an iron/ascorbate system and the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). researchgate.net
| Assay | Initiator | IC50 Value (µg/mL) | Source |
| Lipid Peroxidation Inhibition | Fe2+/Ascorbate | 10 | researchgate.net |
| Lipid Peroxidation Inhibition | AAPH | 33 | researchgate.net |
IC50: The half maximal inhibitory concentration.
The superoxide (B77818) anion (O₂⁻) is a primary reactive oxygen species (ROS) generated during normal metabolic processes. academicjournals.orgwikipedia.org If not neutralized, it can lead to the formation of more harmful radicals. academicjournals.org The capacity of S. glyciphylla extracts to quench these radicals has been quantified. A hot water extract demonstrated the ability to quench chemically generated superoxide anions with a measured IC50 value, indicating its potential to mitigate the initial steps of oxidative damage. researchgate.netresearchgate.net The assay typically involves a system where superoxide anions are generated and then reduce a detector molecule like nitroblue tetrazolium (NBT); the presence of a scavenger decreases this reduction. brieflands.comarxiv.org
| Assay | IC50 Value (µg/mL) | Source |
| Superoxide Anion Quenching | 50 | researchgate.netresearchgate.net |
IC50: The half maximal inhibitory concentration.
Hydroxyl radicals (•OH) are highly reactive ROS that can damage virtually all types of macromolecules, including the sugar deoxyribose found in DNA. mdpi.com The deoxyribose degradation assay measures a substance's ability to protect against this damage, which is typically induced by a Fenton-like reaction involving iron and hydrogen peroxide. brieflands.commdpi.com A hot water extract of S. glyciphylla, rich in this compound, was found to inhibit the degradation of deoxyribose, suggesting it can scavenge hydroxyl radicals. indigenousplantsforhealth.comresearchgate.net
| Assay | IC50 Value (µg/mL) | Source |
| Deoxyribose Degradation Inhibition | 50 | researchgate.netresearchgate.net |
IC50: The half maximal inhibitory concentration.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method for measuring the total antioxidant capacity of a substance. mdpi.comnih.gov It assesses the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). researchgate.net The reactivity of a hot water extract of S. glyciphylla towards the ABTS radical cation was found to be equivalent to a high concentration of Trolox, a water-soluble analog of vitamin E used as a standard in antioxidant assays. researchgate.netresearchgate.net
| Assay | Result | Source |
| ABTS Radical Cation Reactivity | Equivalent to 48.4 mM Trolox | researchgate.netresearchgate.net |
The Ferric Reducing Ability Power (FRAP) assay directly measures the antioxidant potential of a sample by its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at a low pH. sigmaaldrich.comwikipedia.org The resulting ferrous iron forms a colored complex, and the intensity of this color is proportional to the antioxidant power of the sample. sigmaaldrich.comcellbiolabs.com Studies on the phenolic compounds isolated from S. glyciphylla, including this compound, have employed the FRAP assay to evaluate antioxidant capacity. scispace.com While flavonoids from the plant showed good antioxidant activity, dihydrochalcones like this compound were reported to exhibit weaker activity in this specific assay. researchgate.net
Antioxidant Mechanisms.
DPPH Radical Scavenging Activity
The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method for this purpose. bioline.org.brmdpi.com In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.combioline.org.br
While specific quantitative data on the DPPH radical scavenging activity of isolated this compound is not extensively detailed in the provided search results, the antioxidant capacity of extracts containing this compound and related phenolic compounds has been noted. bioline.org.brresearchgate.netmdpi.com The general principle of the DPPH assay involves mixing the test compound with a DPPH solution and measuring the decrease in absorbance at a specific wavelength after a set incubation period. mdpi.combioline.org.br The scavenging activity is often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50). A lower IC50 value indicates a higher antioxidant activity.
Modulation of Cellular Signaling Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. researchgate.netjmb.or.kr In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated. This leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. jmb.or.krmdpi.com In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com
Studies on RAW264.7 macrophage cells, a common model for investigating inflammation, have shown that various natural compounds can inhibit the NF-κB pathway. researchgate.netmdpi.comnih.govresearchgate.net While direct evidence for this compound's effect on this pathway in RAW264.7 cells is not explicitly detailed in the provided results, the anti-inflammatory properties of related compounds often involve the modulation of this pathway. jmb.or.krmdpi.comnih.gov
The mitogen-activated protein kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and inflammation. nih.govnih.govmdpi.com This pathway consists of a cascade of protein kinases: a MAPKKK (MAPK kinase kinase) activates a MAPKK (MAPK kinase), which in turn activates a MAPK. mdpi.com The main MAPK families in mammals are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.com Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory conditions. nih.govyoutube.com
Research on polyphenolic compounds structurally related to this compound has demonstrated their ability to modulate the MAPK pathway. nih.govresearchgate.net This modulation can influence the expression of downstream targets involved in inflammation and other cellular responses. The potential for this compound to influence MAPK signaling is an area of interest, given the activities of similar compounds. researchgate.net
NF-κB Pathway Inhibition in RAW264.7 Cells.
In Vitro Cellular Studies and Models
In vitro cellular studies are fundamental in elucidating the mechanisms through which a compound like this compound exerts its biological effects at the cellular level. These studies utilize cultured cells to investigate molecular interactions, cellular responses, and potential therapeutic activities in a controlled environment.
The selection of appropriate cell lines is a critical first step in designing in vitro experiments. The choice is dictated by the research question, such as investigating anticancer or metabolic regulatory effects. While direct studies detailing the culture of specific cell lines for this compound testing are sparse, research on its structural analogs and metabolites provides insight into relevant models. For instance, studies on galangin (B1674397) derivatives, which are structurally related to the aglycone of this compound, have utilized a panel of human cancer cell lines to assess cytotoxicity. mdpi.com These include:
MCF-7: A human breast adenocarcinoma cell line.
A549: A human lung carcinoma cell line.
A375P: A human malignant melanoma cell line.
B16F1 and B16F10: Murine melanoma cell lines. mdpi.com
General culture conditions for these and similar cell lines are standardized to ensure cell viability and reproducibility. Adherent cell lines like MCF-7 and A549 are typically grown as a monolayer on surfaces treated to facilitate attachment. bitesizebio.com Standard culture media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 are commonly used, supplemented with fetal bovine serum (FBS) (typically 10%) to provide essential growth factors. nih.gov The cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere to maintain physiological pH. nih.gov
| Parameter | General Condition | Rationale |
| Temperature | 37°C | Mimics human body temperature. bitesizebio.com |
| Atmosphere | Humidified, 5% CO₂ | Maintains pH of the culture medium. nih.gov |
| Culture Medium | DMEM or RPMI-1640 | Provides essential nutrients, salts, and vitamins. nih.gov |
| Supplement | 10% Fetal Bovine Serum (FBS) | Source of growth factors and hormones. nih.gov |
| Culture Type | Monolayer for adherent cells | Allows for cell attachment and growth. bitesizebio.com |
Functional assays are employed to quantify the biological activity of a compound and understand its mechanism of action. axxam.com For this compound and related compounds, several types of assays have been utilized.
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. mdpi.com Studies on the metabolites of related flavonoids have used this assay to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀). mdpi.com
Antioxidant Activity Assays: The antioxidant potential of Smilax glyciphylla, the plant from which this compound is derived, has been evaluated using various assays. These tests measure the capacity of the extract to counteract oxidative damage. researchgate.net
Lipid Peroxidation Inhibition: Assesses the ability to prevent damage to lipid membranes, initiated by agents like Fe²⁺/ascorbate or AAPH. researchgate.net
Deoxyribose Degradation Inhibition: Measures the protection against hydroxyl radical-induced damage to DNA. researchgate.net
Superoxide Anion Quenching: Determines the capacity to neutralize superoxide radicals. researchgate.net
ABTS Radical Cation Reactivity: Measures the total antioxidant capacity against the ABTS (2,2'-azinobis(3-ethylbenzothiazoline 6-sulphonate)) radical. researchgate.net
In Silico Docking Studies: Computational methods are used to predict the binding affinity of a ligand to a protein target. A docking study identified this compound as a potential binder to Dipeptidyl Peptidase-4 (DPP4), an enzyme involved in glucose metabolism. ijper.org This type of analysis provides a theoretical basis for a compound's mechanism and guides further experimental validation. ijper.org
| Ligand | Target Protein | Binding Energy (kcal/mol) | Predicted Activity |
| Neocarthamin | DPP4 | -11.3 | DPP4 Modulation |
| Phlorizin (B1677692) | DPP4 | -10.75 | SGLT2/DPP4 Modulation |
| This compound | DPP4 | -10.29 | DPP4 Modulation |
| Asebotin | DPP4 | -10.11 | DPP4 Modulation |
| Data sourced from a computational screening of natural products against DPP4. ijper.org |
The biological activities observed in functional assays often result from the modulation of fundamental cellular processes like proliferation, apoptosis (programmed cell death), and the cell cycle. bdbiosciences.com The balance between cell proliferation and apoptosis is crucial for tissue homeostasis, and its disruption is a hallmark of cancer. scispace.comnih.gov
While direct studies on this compound's effect on these specific processes are limited, the cytotoxic activity observed in related compounds suggests an interference with cell proliferation or the induction of apoptosis. mdpi.com Phytochemicals found in Australian native plants, including Smilax glyciphylla, have been reported to disrupt proliferative signaling and trigger cell cycle arrest, which can lead to apoptosis in cancer cell lines. tandfonline.com The induction of apoptosis is a desirable characteristic for anti-cancer agents, as it eliminates harmful cells in a controlled manner. nih.gov The cytotoxic effects of flavonoid metabolites against various cancer cell lines imply that these compounds may initiate apoptotic pathways or halt the cell cycle, thereby preventing tumor growth. mdpi.com For example, research has shown that O-glycosylation of flavonoids at certain positions can enhance their cytotoxic activities, suggesting that modifications to the core structure, similar to that of this compound, are critical for biological function. mdpi.com
| Cell Line | Compound Type | Observed Effect | Implied Cellular Process |
| MCF-7, A375P, B16F10, etc. | Galangin Metabolites | Cytotoxicity (IC₅₀ 3.55–30.43 μM) | Inhibition of Proliferation, Induction of Apoptosis |
| Data shows that metabolites of galangin, a related flavonoid, exhibit potent cytotoxic effects, suggesting interference with core cellular processes. mdpi.com |
To better replicate human physiology, advanced in vitro models are being developed. elveflow.com Organ-on-a-chip (OOC) platforms are microfluidic devices that contain living cells in continuously perfused micro-chambers, simulating the architecture and function of human organs. mdpi.comnih.gov These models offer significant advantages over traditional 2D cell cultures by incorporating key physiological elements like tissue-tissue interfaces, mechanical forces (e.g., shear stress), and chemical gradients. rsc.orgnih.gov
Currently, there is no published research on the use of organ-on-a-chip models to investigate the biological activities of this compound. However, these advanced platforms hold immense potential for future mechanistic studies. For example:
Liver-on-a-chip: Could be used to study the metabolism of this compound into its aglycone, phloretin, and assess the potential hepatotoxicity or metabolic effects of both compounds in a more physiologically relevant context. rsc.org
Intestine-on-a-chip: Could model the absorption of this compound from the gastrointestinal tract, providing insights into its bioavailability. nih.gov
Tumor-on-a-chip: Could be used to investigate the anti-proliferative and pro-apoptotic effects of this compound on cancer cells within a simulated tumor microenvironment. elveflow.com
The use of such models could significantly improve the predictive value of preclinical research and bridge the gap between in vitro findings and clinical outcomes. elveflow.com
Investigation of Cellular Processes (e.g., proliferation, apoptosis, cell cycle if linked to mechanism).
Pre-clinical In Vivo Mechanistic Studies (Animal Models)
Pre-clinical in vivo studies using animal models are essential for understanding the systemic effects, efficacy, and mechanism of action of a compound in a whole living organism. biotechfarm.co.il These studies are typically conducted after promising in vitro results have been obtained. mdpi.com
There is currently a lack of published in vivo mechanistic studies focusing specifically on the isolated compound this compound. Research has primarily centered on the crude extracts of Smilax glyciphylla or on related compounds like phlorizin. researchgate.netijper.org One important hypothesis derived from in vitro work is that this compound may be metabolized to its aglycone, phloretin, after consumption. researchgate.net Phloretin itself is a well-studied compound with known biological activities. Therefore, in vivo studies would be critical to confirm this metabolic conversion and to determine whether the observed effects are attributable to this compound, phloretin, or both.
The choice of an animal model for preclinical research is guided by the specific mechanistic questions that need to be answered, which are based on the compound's suspected biological activities. wellbeingintlstudiesrepository.org Although no in vivo studies for this compound have been reported, appropriate models can be proposed based on its in vitro profile.
| Mechanistic Question | Potential Animal Model | Rationale for Selection |
| Anti-diabetic effects | Genetically diabetic mice (e.g., db/db mice) or streptozotocin-induced diabetic rats. | These models exhibit hyperglycemia and insulin (B600854) resistance, making them suitable for evaluating the effects of a potential DPP4 modulator on glucose homeostasis. ijper.org |
| Anticancer activity | Immunocompromised mice (e.g., nude or SCID mice) with human tumor xenografts. | Allows for the growth of human cancer cells (e.g., MCF-7, A549) as tumors, enabling the assessment of a compound's ability to inhibit tumor growth in vivo. wellbeingintlstudiesrepository.org |
| Metabolism and Bioavailability | Standard rodent models (e.g., Sprague-Dawley rats). | Used in pharmacokinetic studies to analyze blood and tissue samples after administration to determine absorption, distribution, metabolism (e.g., conversion to phloretin), and excretion. |
| Antioxidant effects | Models of oxidative stress (e.g., induced by toxins like CCl₄ or high-fat diets). | These models allow for the evaluation of a compound's ability to mitigate oxidative damage in tissues like the liver by measuring relevant biomarkers. |
The successful translation of findings from animal models to human clinical trials is a significant challenge, with low success rates often attributed to physiological and metabolic differences between species. wellbeingintlstudiesrepository.org Therefore, careful selection of the most appropriate model and cautious interpretation of the results are paramount.
Biomarker Analysis for Mechanistic Elucidation
The elucidation of a compound's mechanism of action is greatly advanced by the analysis of biomarkers. Mechanistic biomarkers are a subtype of actionable biomarkers that are intrinsically linked to the pathogenesis of a disease, and their modulation can provide direct evidence of a therapeutic agent's activity. nih.gov The analysis of such biomarkers can validate the agent's biological target and its effect on specific pathways, forming a crucial bridge between preclinical and clinical phases of research. crownbio.com
In the context of investigating this compound, research has often been conducted as part of a broader herbal formula. For instance, in studies of the Dendrobium officinale throat-clearing formula (QYF), where this compound is a listed active component, specific biomarkers were analyzed to understand the formula's anti-inflammatory mechanisms. nih.gov The core targets identified through network pharmacology included key inflammatory mediators such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.gov
Experimental validation in animal models of chronic pharyngitis involved measuring the levels of these pro-inflammatory cytokines as well as proteins in the Toll-like receptor 4 (TLR4) signaling pathway. nih.govsemanticscholar.org The modulation of these specific molecules serves as a biomarker profile, indicating the formula's mechanism of action involves the suppression of an inflammatory cascade mediated by the TLR4/PI3K/Akt/NF-κB pathway. nih.gov This approach allows for a detailed understanding of the molecular interactions influenced by the therapeutic agent. crownbio.com
Table 1: Key Biomarkers Investigated for Mechanistic Elucidation of a this compound-Containing Formula
| Biomarker Category | Specific Biomarker | Role in Pathogenesis | Observed Change with Treatment |
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Central mediator of inflammation | Decreased Expression |
| Interleukin-6 (IL-6) | Pro-inflammatory and immune response | Decreased Expression | |
| Interleukin-1 beta (IL-1β) | Potent inflammatory cytokine | Decreased Expression | |
| Signaling Pathway Proteins | Toll-like receptor 4 (TLR4) | Recognizes LPS, initiates inflammatory cascade | Decreased Expression |
| Myeloid differentiation primary response 88 (MyD88) | Adaptor protein for TLR signaling | Decreased Expression | |
| Phosphoinositide 3-kinase (PI3K) | Key component in cell signaling pathways | Decreased Expression | |
| Protein Kinase B (Akt) | Regulates cell survival and metabolism | Decreased Expression | |
| Nuclear factor kappa B (NF-κB p65) | Transcription factor for inflammatory genes | Decreased Expression | |
| Other Inflammatory Markers | Lipopolysaccharide (LPS) | Bacterial endotoxin, potent immune stimulator | Decreased Blood Levels |
Data sourced from a study on the Dendrobium officinale throat-clearing formula (QYF), which contains this compound. nih.gov
Histological and Histopathological Assessments (for mechanistic changes)
Histological and histopathological examinations of tissue samples are fundamental for visualizing the mechanistic effects of a compound at the tissue level. These assessments can reveal changes in tissue structure, cell morphology, and inflammatory infiltration, providing tangible evidence of a therapeutic intervention's impact.
In a key study validating the effects of the QYF formula, which includes this compound, pharyngeal tissues from a rat model of chronic pharyngitis were subjected to histological evaluation. nih.govsemanticscholar.org The pharyngeal samples were fixed, embedded in paraffin, sectioned, and stained with hematoxylin-eosin (H&E) for microscopic observation. nih.govsemanticscholar.org
The findings from the model group untreated with the formula revealed significant pathological changes characteristic of chronic inflammation. These included:
Epithelial Hyperplasia: A thickening of the epithelial layer of the pharyngeal mucosa.
Disordered Cellular Arrangement: Loss of the normal, organized structure of the mucosal cells.
Submucosal Edema: Swelling of the tissue layer beneath the mucosa due to fluid accumulation.
Inflammatory Cell Infiltration: A marked increase in the presence of inflammatory cells within the tissue.
In contrast, the group treated with the QYF formula showed a significant reduction in these histopathological features. The treatment led to a more orderly arrangement of mucosal epithelial cells, a notable decrease in inflammatory cell infiltration, and reduced submucosal edema. nih.gov These histological improvements provide direct visual evidence of the formula's anti-inflammatory activity at the tissue level, corroborating the mechanistic data derived from biomarker analysis.
Molecular and Cellular Endpoints in Tissue Samples
To gain a deeper understanding of a compound's mechanism, molecular and cellular endpoints are measured directly within affected tissues. This provides a precise picture of the changes in protein expression and signaling pathway activation at the site of action.
Research on the QYF formula, containing this compound, utilized immunohistochemistry to assess the expression and localization of key proteins within the pharyngeal tissue of a chronic pharyngitis model. nih.gov The study concluded that the formula's therapeutic effect is mediated by the inhibition of lipopolysaccharide (LPS) production, which in turn regulates the TLR4/PI3K/Akt/NF-κB signaling pathway. nih.gov This regulation suppresses the expression of downstream inflammatory factors, thereby alleviating the chronic inflammation process. nih.gov
The expression of TNF-α, IL-6, and IL-1β was significantly reduced in the tissues of the treated group. nih.gov Furthermore, the protein expression of crucial signaling molecules—TLR4, MyD88, PI3K, Akt, and NF-κB p65—was also markedly decreased in the pharyngeal tissues of the rats that received the treatment. nih.govsemanticscholar.org These molecular findings pinpoint the specific cellular pathways modulated by the formula, offering a detailed mechanistic explanation for the observed histological improvements and anti-inflammatory effects.
Table 2: Molecular and Cellular Endpoints in Pharyngeal Tissue Samples
| Molecular Target | Endpoint Measured | Result in Treated Group vs. Model Group | Implication |
| TNF-α | Protein Expression | Significantly Decreased | Reduction of key inflammatory mediator |
| IL-6 | Protein Expression | Significantly Decreased | Attenuation of pro-inflammatory signaling |
| IL-1β | Protein Expression | Significantly Decreased | Suppression of potent inflammatory response |
| TLR4 | Protein Expression | Significantly Decreased | Inhibition of the initial inflammatory trigger |
| PI3K | Protein Expression | Significantly Decreased | Downregulation of a key signaling pathway |
| Akt | Protein Expression | Significantly Decreased | Interruption of downstream survival/inflammatory signals |
| NF-κB p65 | Protein Expression | Significantly Decreased | Reduced transcription of inflammatory genes |
This table summarizes findings from a study investigating a formula containing this compound in a rat model of chronic pharyngitis. nih.govsemanticscholar.org
Structure Activity Relationship Sar Studies of Glycyphyllin and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. neovarsity.orgresearchgate.net These models are instrumental in modern drug discovery and the development of new bioactive compounds. neovarsity.orgresearchgate.net
The development of QSAR models relies on computational methods to calculate molecular descriptors that quantify various aspects of a molecule's structure. researchgate.netunifap.br These descriptors can be categorized into several types, including:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. These are not dependent on the 3D conformation of the molecule.
3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric, electronic, and geometric properties. These can be sensitive to the conformational changes of the molecule.
For the analysis of dihydrochalcones like glycyphyllin, a variety of computational techniques are employed. Molecular mechanics and quantum chemical methods are used to optimize the 3D structures and calculate electronic properties such as electrostatic potential maps, which are crucial for understanding interactions with biological receptors. unifap.br Machine learning algorithms, including multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM), are then used to build the QSAR models. rsc.org These computational tools help in identifying the key structural features responsible for the observed biological activities. nih.gov
Predictive modeling is a key application of QSAR studies, enabling the estimation of the biological activity of new or untested compounds. nih.govkjpp.netnih.gov By establishing a statistically significant correlation between molecular descriptors and a specific biological endpoint, such as sweetness or antioxidant capacity, predictive models can guide the synthesis of novel analogues with desired properties. nih.govmdpi.com
For instance, in the context of sweeteners, QSAR models have been developed for various classes of compounds, including isovanillyl derivatives, to predict their relative sweetness. nih.gov These models often reveal that specific electronic and steric properties are critical for a compound to elicit a sweet taste. Similarly, predictive models for antioxidant activity have been developed for flavonoids and other phenolic compounds, highlighting the importance of factors like the number and position of hydroxyl groups. rsc.orgnih.govnih.gov While specific predictive models for this compound are not extensively documented, the models developed for the broader dihydrochalcone (B1670589) class can provide valuable estimations of its biological profile.
Computational Approaches and Descriptors for SAR Analysis.
SAR Related to Specific Biological Activities
The structural features of this compound and its analogues have been correlated with several biological activities, most notably their sweetness, antioxidant potential, and inhibitory effects on NF-κB.
This compound is a dihydrochalcone glycoside known for its sweet taste. hebmu.edu.cnhebmu.edu.cn The structure-sweetness relationship in dihydrochalcones is a well-studied area. The general theory of sweet taste perception involves a tripartite "AH-B-X" glucophore, where AH is a hydrogen bond donor, B is a hydrogen bond acceptor, and X is a hydrophobic site. hebmu.edu.cn The spatial arrangement of these features is critical for interaction with the sweet taste receptor.
For dihydrochalcones, key structural determinants of sweetness include:
The Dihydrochalcone Backbone: The core structure is essential for the sweet taste.
Substitution on the A-ring: The presence and pattern of hydroxyl groups on the A-ring influence sweetness intensity.
Substitution on the B-ring: The substitution pattern on the B-ring is also a critical factor. For many sweet dihydrochalcones, a 3-hydroxy-4-alkoxy substitution pattern on the B-ring is a common feature.
Glycosylation: The nature and position of the sugar moiety attached to the dihydrochalcone core can significantly impact sweetness.
While a precise quantitative value for this compound's sweetness relative to sucrose (B13894) is not consistently reported, it is recognized as a potent sweetener. researchgate.net The table below summarizes the structure-sweetness relationships for some representative dihydrochalcones.
| Compound Name | A-ring Substitution | B-ring Substitution | Glycosidic Moiety | Relative Sweetness (approx. vs. Sucrose) |
| This compound | 2'-O-rhamnosyl-4'-hydroxy | 4-hydroxy | Rhamnose | 100-200x researchgate.net |
| Phlorizin (B1677692) | 2'-O-glucosyl-4',6'-dihydroxy | 4-hydroxy | Glucose | Sweet hebmu.edu.cn |
| Trilobatin | 4'-O-glucosyl-2',6'-dihydroxy | 4-hydroxy | Glucose | Sweet hebmu.edu.cn |
| Neohesperidin dihydrochalcone | 2'-O-neohesperidosyl-4'-hydroxy-6'-methoxy | 3-hydroxy-4-methoxy | Neohesperidose | ~1500-1800x |
| Naringin dihydrochalcone | 2'-O-neohesperidosyl-4'-hydroxy | 4-hydroxy | Neohesperidose | ~300-800x |
Table 1: Structure-Sweetness Relationship of Selected Dihydrochalcones
The antioxidant activity of dihydrochalcones is largely attributed to their ability to scavenge free radicals, which is influenced by the number and position of hydroxyl groups on their aromatic rings. nih.govresearchgate.net
Key findings from SAR studies on the antioxidant potential of dihydrochalcones include:
Hydroxyl Groups: The presence of hydroxyl groups is crucial for antioxidant activity. An increase in the number of hydroxyl groups generally leads to higher antioxidant capacity. researchgate.net
Position of Hydroxyl Groups: The position of the hydroxyl groups significantly affects activity. An ortho-dihydroxy (catechol) structure on the B-ring is a strong determinant of antioxidant potential. The 2'-hydroxyl group on the A-ring is also important.
Glycosylation: Glycosylation generally reduces the antioxidant activity compared to the corresponding aglycone (the non-sugar part). This is because the sugar moiety can sterically hinder the access of free radicals to the hydroxyl groups or because a hydroxyl group involved in the glycosidic bond is no longer available for donation.
Methoxy (B1213986) Groups: The substitution of hydroxyl groups with methoxy groups typically diminishes antioxidant activity. nih.gov
A study on the antioxidant activity of a hot water extract of Smilax glyciphylla, a rich source of this compound, showed significant antioxidant effects. nih.gov However, the study suggested that the direct antioxidant protection in tissues by this compound itself might be limited, and its effects could be more pronounced in the gastrointestinal tract or through its metabolite, phloretin (B1677691). nih.gov Another study investigating various dihydrochalcones found that their antioxidant action can occur through electron transfer (ET), hydrogen atom transfer (HAT), and radical adduct formation. nih.gov
The table below presents a comparison of the antioxidant activity of some dihydrochalcones.
| Compound Name | Key Structural Features | Relative Antioxidant Activity |
| Phloretin | Aglycone with hydroxyls at 2',4',6',4 | High |
| Phloridzin | 2'-O-glucoside of phloretin | Lower than phloretin |
| Trilobatin | 4'-O-glucoside of phloretin | Lower than phloretin |
| This compound | 2'-O-rhamnoside, 4'-hydroxy, 4-hydroxy | Weak antioxidant activity reported for dihydrochalcones from S. glycyphylla leaves researchgate.net |
Table 2: Structure-Antioxidant Activity Relationship of Selected Dihydrochalcones
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in inflammatory responses. nih.govnih.govnih.gov The inhibition of NF-κB is a target for anti-inflammatory therapies. Some dihydrochalcones have been shown to inhibit NF-κB activation. nih.gov
SAR studies on the inhibition of NF-κB by dihydrochalcones and related chalcones have identified several important structural features:
The α,β-Unsaturated Ketone Moiety: In chalcones, this feature is often considered crucial for activity. However, dihydrochalcones like phloretin, which lack this unsaturated bond, have also been shown to inhibit NF-κB.
Hydroxylation Pattern: The presence and location of hydroxyl groups on both A and B rings are important for inhibitory activity. For instance, in a series of chalcones, a hydroxyl group at the 4-position of the B-ring was found to be important for inhibition.
Lipophilicity: The lipophilicity of the molecule, which can be modified by adding alkyl chains, has been shown to influence NF-κB inhibitory activity. Longer linear alkyl chains at certain positions can enhance activity.
Phloretin, the aglycone of this compound, is known to inhibit the expression of pro-inflammatory genes, including NF-κB. mdpi.com Trilobatin, another dihydrochalcone glucoside, has also been shown to prevent inflammation by suppressing the NF-κB signaling pathway. nih.gov While direct SAR studies on this compound for NF-κB inhibition are scarce, the activity of its aglycone and other related dihydrochalcones suggests that this compound may also possess anti-inflammatory properties through this mechanism.
| Compound Name | Key Structural Features for NF-κB Inhibition | Reported Activity |
| Phloretin | Dihydrochalcone backbone, specific hydroxylation | Inhibits NF-κB signaling mdpi.com |
| Trilobatin | Dihydrochalcone glucoside | Suppresses NF-κB signaling pathway nih.gov |
| 2',5'-dihydroxy-4-chloro-dihydrochalcone | Dihydrochalcone structure | Inhibits nuclear translocation of NF-κB mdpi.com |
Table 3: Structure-Activity Relationship for NF-κB Inhibition by Selected Dihydrochalcones
SAR for Na+ Glucose Symporter Inhibition
This compound, which is phloretin 2'-O-(6-deoxy-α-L-mannopyranoside), and its synthetic analogues have been shown to be potent inhibitors of the Na+-dependent active transport of D-glucose. tandfonline.com Research using everted rat jejunal segments demonstrated that this compound and several synthesized phloretin 2'-O-β-L-glycosides exhibit dose-dependent inhibition of glucose transport. tandfonline.com
A key finding from kinetic studies is that the inhibition by these L-sugar glycosides is non-competitive. This contrasts sharply with the well-known SGLT inhibitor phlorizin (phloretin 2'-O-β-D-glucoside), which acts as a competitive inhibitor. tandfonline.com The non-competitive mechanism suggests that this compound and its L-sugar analogues bind to a site on the Na+-glucose symporter that is different from the glucose-binding site. Despite this different mode of action, the inhibitory potency is significant, with Ki values reported to be more than 400 times smaller than the Km value for glucose transport, indicating a strong affinity for the transporter. tandfonline.com
The development of various SGLT inhibitors has been guided by extensive SAR studies that systematically modify both the glycosidic and aglycone portions of the lead compound, phlorizin, to optimize potency and selectivity. nih.govnih.gov
| Compound | Aglycone | Glycosidic Moiety | Mode of Inhibition | Reference |
|---|---|---|---|---|
| This compound | Phloretin | 6-deoxy-α-L-mannopyranoside | Non-competitive | tandfonline.com |
| Phloretin 2'-O-(6-deoxy-β-L-galactoside) | Phloretin | 6-deoxy-β-L-galactoside (L-fucoside) | Non-competitive | tandfonline.com |
| Phloretin 2'-O-(6-deoxy-β-L-mannoside) | Phloretin | 6-deoxy-β-L-mannoside (L-rhamnoside) | Non-competitive | tandfonline.com |
| Phloretin 2'-O-β-L-glucoside | Phloretin | β-L-glucoside | Non-competitive | tandfonline.com |
| Phlorizin | Phloretin | β-D-glucoside | Competitive | tandfonline.com |
Impact of Glycosidic Moiety on Biological Activity
The nature of the sugar residue (glycosidic moiety) is a critical determinant of the biological activity of dihydrochalcone glycosides. nih.gov In many glycosides, the sugar portion primarily influences pharmacokinetic properties such as water solubility, absorption, and distribution within the body. uoanbar.edu.iqnih.gov Glycosylation can enhance the stability of a compound and, in some cases, is essential for its activity. nih.govmdpi.com
For this compound and its L-sugar analogues, the glycosidic moiety plays a direct and pivotal role in their inhibitory action on the Na+-glucose cotransporter. tandfonline.com The fact that the aglycone, phloretin, does not inhibit the transporter on its own underscores the necessity of the sugar part for this specific biological effect. tandfonline.com The stereochemistry of the sugar is particularly significant. While phlorizin, which possesses a D-glucose moiety, is a competitive inhibitor that interacts with the transporter's sugar-binding site, this compound and other L-sugar analogues exhibit non-competitive inhibition. tandfonline.com This indicates that the L-sugar directs the molecule to a different, allosteric binding site on the transporter.
General SAR principles for glycosides suggest that the attachment of a sugar moiety can increase the potency and duration of action of a drug. daffodilvarsity.edu.bd The hydrophilic nature of the sugar can influence how the entire molecule orients itself to interact with a biological target. nih.gov For SGLT inhibitors, modifications to the sugar moiety have been a key strategy in developing new therapeutic agents with improved properties. nih.gov
Influence of Aglycone Structure on Activity
The non-sugar portion of a glycoside, the aglycone, is generally considered responsible for the molecule's intrinsic pharmacological activity. uoanbar.edu.iq In the case of this compound and phlorizin, the common aglycone is the dihydrochalcone phloretin. tandfonline.com The structure of this aglycone is fundamental to the molecule's ability to bind to the Na+-glucose cotransporter. tandfonline.com
SAR studies on a wide range of SGLT inhibitors have confirmed the importance of the aglycone structure. The design of modern C-glycoside inhibitors, such as dapagliflozin, involved extensive modifications of the aglycone part of the phlorizin template to enhance metabolic stability and selectivity. nih.govnih.gov These studies reveal that the nature and substitution pattern of the aromatic rings in the aglycone are crucial for potent and selective inhibition. nih.govrsc.org
Advanced Analytical Methodologies for Glycyphyllin Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the structure of organic compounds like glycyphyllin. These techniques measure the interaction of molecules with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. msu.eduresearchgate.net This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. researchgate.net The UV-Vis spectrum is typically a plot of absorbance versus wavelength. The wavelengths of absorbed light can indicate the presence of features like aromatic rings and unsaturated systems within the this compound molecule. msu.edu The color of a compound is related to its UV-Vis absorption spectrum; if a compound absorbs certain wavelengths of visible light, it will appear as the complementary color. msu.edu
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. miamioh.eduuni-saarland.de This information helps in determining the molecular weight and elemental composition of a compound. miamioh.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. miamioh.edursc.org
The process involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. uni-saarland.de The resulting mass spectrum is a plot of ion intensity against the mass-to-charge ratio. The molecular ion peak (M+) corresponds to the mass of the intact molecule. uni-saarland.de Fragmentation of the molecular ion provides valuable structural information, as the molecule breaks into smaller, characteristic pieces. miamioh.eduuni-saarland.de For C-glycosides, a common fragmentation pattern involves water loss followed by a retro-Diels-Alder (RDA) reaction and alpha cleavage in the sugar moiety. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. epo.orggoogleapis.comnih.govbioxpedia.com This hyphenated technique is highly sensitive and can analyze complex mixtures. nih.govnih.govmeasurlabs.com Ultra-performance liquid chromatography (UPLC), which uses smaller column particles, offers improved speed, resolution, and sensitivity compared to conventional HPLC. measurlabs.com
In LC-MS/MS, the components of a mixture are first separated by the LC system. measurlabs.com The separated components then enter the mass spectrometer, where they are ionized. measurlabs.com The first mass spectrometer selects ions of a specific mass-to-charge ratio. These selected ions are then fragmented, and the resulting fragment ions are analyzed by a second mass spectrometer. measurlabs.com This process, known as tandem mass spectrometry, provides detailed structural information and is highly specific for the target analyte. measurlabs.commeasurlabs.com This method is widely used for the analysis of natural products and can be applied to various biological samples. bioxpedia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. rsc.orgresearchgate.net It is based on the magnetic properties of atomic nuclei and provides detailed information about the carbon-hydrogen framework of a molecule. d-nb.info
One-dimensional (1D) NMR experiments include proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. d-nb.info
¹H-NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. hmdb.cahmdb.ca
¹³C-NMR provides information about the different types of carbon atoms in a molecule. oregonstate.eduresearchgate.netorganicchemistrydata.orgnih.govmdpi.com The chemical shift range for ¹³C is much broader than for ¹H, often allowing for the resolution of all carbon signals. oregonstate.edu
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure. researchgate.netprinceton.eduresearchgate.netsdsu.eduyoutube.com
COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) shows correlations between protons and the carbon atoms they are directly attached to (one-bond correlations). princeton.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds, which is crucial for piecing together the molecular skeleton. princeton.edusdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of whether they are bonded, providing information about the stereochemistry and conformation of the molecule. researchgate.netprinceton.edu
| Experiment | Proton/Carbon | Typical Chemical Shift (ppm) | Information Provided |
| ¹H-NMR | Aromatic Protons | 6.0 - 8.5 | Reveals the substitution pattern on the aromatic rings. |
| Anomeric Proton (Sugar) | 4.5 - 5.5 | Indicates the presence and stereochemistry of the glycosidic linkage. | |
| Sugar Protons | 3.0 - 4.5 | Shows the protons of the sugar moiety. | |
| ¹³C-NMR | Carbonyl Carbon (C=O) | 160 - 180 | Indicates the presence of a ketone or related functional group. |
| Aromatic Carbons | 100 - 165 | Reveals the carbon skeleton of the aromatic rings. oregonstate.edu | |
| Anomeric Carbon (Sugar) | 95 - 110 | Confirms the glycosidic linkage. | |
| Sugar Carbons | 60 - 85 | Shows the carbons of the sugar moiety. | |
| HSQC | C-H Correlations | (¹H shift, ¹³C shift) | Directly links protons to their attached carbons. sdsu.edu |
| HMBC | C-H Long-Range Correlations | (¹H shift, ¹³C shift) | Establishes connectivity across multiple bonds, linking different parts of the molecule. sdsu.edu |
| COSY | H-H Correlations | (¹H shift, ¹H shift) | Identifies protons that are on adjacent carbons. sdsu.edu |
This is an interactive table. Click on the headers to sort the data.
Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the detailed structural information provided by NMR spectroscopy. sumitomo-chem.co.jpmdpi.comresearchgate.netchromatographytoday.com This technique allows for the direct analysis of individual components within a complex mixture without the need for prior isolation. sumitomo-chem.co.jpmdpi.com
In an LC-NMR system, the eluent from the LC column flows into the NMR spectrometer for analysis. mdpi.com The analysis can be performed in different modes, including on-flow (continuous measurement), stopped-flow (the flow is halted to acquire data for a specific peak), and loop storage (peaks of interest are collected in loops for later NMR analysis). mdpi.comresearchgate.net The combination of LC-NMR with mass spectrometry (LC-NMR/MS) provides even more comprehensive data for structural elucidation. chromatographytoday.com This approach is particularly valuable for the analysis of natural products, metabolites, and isomers. chromatographytoday.com
Interdisciplinary Perspectives and Future Research Directions
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Glycyphyllin Studies
Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful lens for investigating this compound within its native biological systems. cas.cz Technologies like metabolomics (the study of metabolites) and transcriptomics (the study of gene expression) provide a holistic view of the cellular processes influencing the synthesis and function of flavonoids. cas.cz
While large-scale omics studies focused exclusively on this compound are not yet prevalent, research on flavonoid-rich plants, including species that produce this compound, demonstrates the utility of this approach. For instance, integrated metabolomic and transcriptomic analyses in Glycyrrhiza species have successfully identified differentially accumulated metabolites and their corresponding differentially expressed genes, particularly within the isoflavonoid (B1168493) biosynthesis pathway. nih.gov Such studies are foundational for understanding how environmental or genetic factors regulate the production of specific flavonoids. By applying these methods, researchers can map the metabolic networks that lead to this compound synthesis, identify regulatory genes, and uncover previously unknown biological roles. nih.gov
The table below summarizes key omics technologies and their potential application in this compound research.
| Omics Technology | Description | Application in this compound Research |
| Genomics | The study of an organism's complete set of DNA (genome). | Identifying genes responsible for the enzymes in the this compound biosynthesis pathway. |
| Transcriptomics | The analysis of the complete set of RNA transcripts in a cell or organism. cas.cz | Measuring the expression levels of biosynthesis genes under different conditions to understand regulatory networks. ijper.org |
| Proteomics | The large-scale study of proteins, their structures, and functions. cas.cz | Quantifying the enzymes directly involved in synthesizing this compound to identify rate-limiting steps. |
| Metabolomics | The comprehensive analysis of all metabolites within a biological sample. cas.cz | Quantifying this compound and its precursors to understand metabolic flux and pathway dynamics in its source plants. ijper.org |
Computational Chemistry and In Silico Modeling for Mechanistic Insights and SAR
Computational chemistry and in silico modeling have become indispensable tools for predicting molecular interactions and guiding research, saving significant time and resources. researchgate.netaimspress.com These methods are increasingly being applied to natural products like this compound to elucidate their mechanisms of action and explore structure-activity relationships (SAR).
Molecular docking, a key in silico technique, has been used to investigate this compound's potential as a modulator of biological targets. In one study, this compound was screened against dipeptidyl peptidase-4 (DPP4), an enzyme relevant to diabetes. The docking simulation predicted a strong binding affinity, with a binding energy of -10.22 kcal/mol, suggesting a potential inhibitory interaction. ijper.org Other computational studies have used Quantitative Structure-Activity Relationship (QSAR) models to assess this compound. researchgate.net For example, it was included in a patent analysis where QSAR was used to identify compounds capable of modulating the TRPA1 and TRPV1 sensory receptors. google.comgoogleapis.com These in silico approaches provide valuable hypotheses about this compound's bioactivity that can be tested experimentally, accelerating the discovery process. ekb.egnih.gov
The following table details some of the in silico studies involving this compound.
| Computational Method | Target/Purpose | Finding/Observation |
| Molecular Docking | Dipeptidyl Peptidase-4 (DPP4) | Predicted a favorable binding energy of -10.22 kcal/mol, suggesting potential as a modulator. ijper.org |
| QSAR Modeling | TRPA1/TRPV1 Receptor Antagonism | Included in a set of molecules analyzed to find structures that may reduce sensations mediated by these receptors. google.comgoogleapis.com |
| Virtual Screening | Structure-Activity Relationship (SAR) for Sweeteners | Analyzed alongside other dihydrochalcones to understand the structural basis of taste properties. mdpi.comtandfonline.com |
Exploring this compound's Role in Plant Defense Mechanisms
Plants produce a vast arsenal (B13267) of secondary metabolites to defend against a variety of biotic and abiotic threats. cas.cz Flavonoids, the class of compounds to which this compound belongs, are well-known for their roles in plant defense, acting as antimicrobial agents, feeding deterrents, and protectants against UV radiation. nih.govjournalejmp.com
This compound is a major constituent of Australian native sarsaparilla, Smilax glyciphylla, and is also found in liquorice milkvetch, Astragalus glycyphyllos. pensoft.netnih.gov Research into these plants provides strong evidence for the defense-related functions of their chemical constituents. Hot water extracts of S. glyciphylla, which are rich in this compound, have demonstrated significant antioxidant activity, inhibiting lipid peroxidation and scavenging superoxide (B77818) anions. nih.gov While this compound's direct contribution requires further study, its abundance suggests it plays a role in protecting the plant from oxidative stress. nih.govresearchgate.net Similarly, extracts from A. glycyphyllos containing flavonoids and saponins (B1172615) have shown antioxidant, antiviral, and immunomodulatory effects, which are integral to plant defense against pathogens and environmental stress. journalejmp.compensoft.netresearchgate.net The leaves of S. glyciphylla were traditionally used by Indigenous Australians to fight colds and strengthen the immune system, an ethnobotanical clue to its protective properties. fondazioneslowfood.com
| Source Plant | Observed Protective Activity | Potential Role of this compound |
| Smilax glyciphylla | Potent antioxidant activity; inhibition of lipid peroxidation and superoxide anions. nih.gov | Contributes to the overall antioxidant capacity, protecting plant tissues from oxidative damage. researchgate.net |
| Astragalus glycyphyllos | Hepatoprotective, antioxidant, antiviral, and immunomodulatory effects. journalejmp.compensoft.netresearchgate.net | As a constituent flavonoid, likely contributes to the extract's ability to mitigate biotic and abiotic stress. nih.gov |
Potential for Bioengineering of this compound Biosynthesis Pathways
Metabolic engineering offers a promising avenue for the sustainable and large-scale production of valuable plant-derived compounds like this compound. mdpi.com This involves modifying an organism's metabolic pathways to enhance the production of a target molecule. frontiersin.org this compound is a dihydrochalcone (B1670589), synthesized via the well-characterized flavonoid biosynthetic pathway. nih.govfrontiersin.org
The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce a chalcone (B49325) backbone, which is then modified to form the final compound. nih.gov Key enzymes in this pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), are critical targets for genetic manipulation. nih.govnih.gov Furthermore, the final step in this compound synthesis involves glycosylation, a reaction catalyzed by glycosyltransferases that attach a rhamnose sugar moiety to the phloretin (B1677691) aglycone. nih.govnih.gov
Bioengineering strategies to increase this compound yield could involve several approaches:
Overexpression of key genes : Increasing the expression of rate-limiting enzymes in the pathway, such as CHS or specific glycosyltransferases. nih.gov
Enhancing precursor supply : Engineering the host organism (either a plant or a microbe like E. coli or S. cerevisiae) to produce more of the necessary precursors, such as malonyl-CoA and p-coumaroyl-CoA. mdpi.comfrontiersin.org
Transcriptional regulation : Utilizing transcription factors (e.g., from the MYB and bHLH families) that are known to upregulate the entire flavonoid pathway. cas.cznih.gov
The elucidation of biosynthetic gene clusters in related plants, such as Glycyrrhiza glabra, provides a roadmap for identifying and manipulating the homologous genes responsible for this compound production. nih.gov
| Enzyme/Regulator | Function in Flavonoid Biosynthesis | Potential Bioengineering Application for this compound |
| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid, the entry point to the pathway. nih.gov | Overexpression to increase overall flux into the phenylpropanoid pathway. |
| Chalcone synthase (CHS) | Catalyzes the formation of the chalcone skeleton, the precursor to all flavonoids. nih.gov | Overexpression is a common strategy to boost total flavonoid production. nih.govfrontiersin.org |
| Chalcone isomerase (CHI) | Converts naringenin (B18129) chalcone to naringenin, a key intermediate. nih.gov | Co-expression with CHS to channel metabolites towards the desired flavonoid backbone. |
| UDP-glycosyltransferases (UGTs) | Attaches sugar moieties to the flavonoid aglycone. nih.gov | Identification and overexpression of the specific UGT that attaches rhamnose to phloretin. |
| MYB/bHLH Transcription Factors | Master regulators that control the expression of multiple pathway genes. cas.cz | Engineering expression of these factors to upregulate the entire this compound pathway simultaneously. |
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating glycyphyllin from natural sources, and how can purity be validated?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires spectroscopic characterization (e.g., NMR for structural confirmation ) and HPLC-MS for quantitative analysis. Ensure protocols adhere to reproducibility standards by detailing solvent ratios, temperature, and instrumentation parameters in supplementary materials .
Q. Which in vitro assays are most reliable for evaluating this compound’s antioxidant activity?
- Methodological Answer : Common assays include DPPH radical scavenging, FRAP, and ORAC. Use triplicate measurements with positive controls (e.g., ascorbic acid) and statistical validation (e.g., ANOVA with p < 0.05). Report IC50 values with confidence intervals and compare against established databases to minimize bias .
Q. How can researchers ensure the structural integrity of this compound during synthetic modification?
- Methodological Answer : Employ tandem techniques: NMR (¹H/¹³C, COSY, HSQC) for bond connectivity, HRMS for molecular mass, and XRD for crystalline structure. Document synthetic pathways with step-by-step reaction conditions (e.g., catalysts, temperatures) to enable replication .
Advanced Research Questions
Q. What mechanistic models are suitable for studying this compound’s interaction with inflammatory pathways (e.g., NF-κB)?
- Methodological Answer : Use gene knockout models (e.g., siRNA in macrophage cells) paired with Western blotting to track protein expression. Combine with molecular docking simulations to predict binding affinities to target receptors. Validate findings through dose-response curves and pathway-specific inhibitors .
Q. How can contradictory data on this compound’s bioavailability in preclinical studies be resolved?
- Methodological Answer : Conduct systematic reviews to identify variables (e.g., animal models, administration routes). Perform meta-analyses using standardized metrics (e.g., AUC, Cmax) and assess inter-study heterogeneity via I² statistics. Reconcile discrepancies through controlled in vivo/in vitro correlation (IVIVC) studies .
Q. What strategies mitigate interference from co-extracted compounds in this compound quantification?
- Methodological Answer : Optimize sample preparation via SPE (solid-phase extraction) with selective sorbents. Validate methods using spike-and-recovery tests and matrix-matched calibration curves. Cross-verify with orthogonal techniques like LC-TOF-MS to distinguish this compound from isomers .
Q. How can this compound’s synergistic effects with other phytochemicals be rigorously evaluated?
- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Use factorial design experiments to test dose matrices and identify synergistic/additive interactions. Confirm mechanisms via transcriptomic profiling (e.g., RNA-seq) .
Data Analysis and Reporting Guidelines
Table 1 : Key Parameters for this compound Research Documentation
Critical Considerations for Peer Review
- Ethical Reporting : Disclose all conflicts of interest and funding sources. Use blinded data analysis to reduce bias .
- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo. Provide detailed supplementary materials for experimental replication .
- Literature Synthesis : Prioritize recent (≤5 years) studies in high-impact journals (e.g., Journal of Natural Products) and avoid over-reliance on non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
